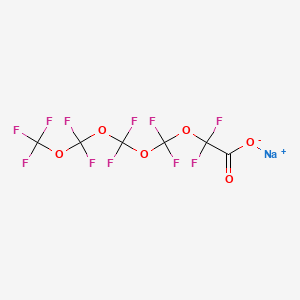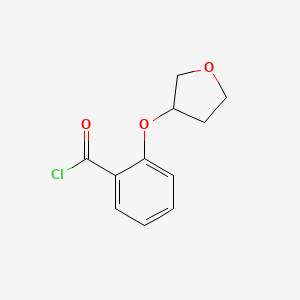![molecular formula C33H47N5O6 B14802214 cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)
cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apicidin is a naturally occurring cyclic tetrapeptide produced by certain strains within the Fusarium genus. It is known for its potent histone deacetylase inhibitory activity, which makes it a promising compound in the field of cancer research and treatment. Apicidin exhibits broad-spectrum antiproliferative activity against various cancer cell lines and has shown potential in treating parasitic infections such as malaria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Apicidin is predominantly isolated from Fusarium semitectum. The biosynthetic pathway responsible for its formation involves a non-ribosomal peptide synthetase (NRPS) gene cluster. Genetic manipulation of Fusarium fujikuroi has led to the discovery of additional apicidins, expanding the family of these compounds .
Industrial Production Methods
Industrial production of apicidin involves optimizing culture conditions and developing effective isolation methods. Techniques such as mass spectrometric screening, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) are employed to obtain highly pure substances .
Análisis De Reacciones Químicas
Types of Reactions
Apicidin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity and stability .
Common Reagents and Conditions
Common reagents used in the chemical reactions of apicidin include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and solvent systems to ensure the desired modifications .
Major Products Formed
The major products formed from the chemical reactions of apicidin include its analogues such as apicidin F, apicidin J, and apicidin K. These analogues have been identified through genetic manipulation and chemical analysis .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Apicidin exerts its effects by inhibiting histone deacetylases, leading to the hyperacetylation of histone proteins. This hyperacetylation disrupts chromatin structure, resulting in altered gene expression and cell cycle arrest. The compound induces apoptosis in cancer cells through the activation of mitochondrial-dependent caspase cascades .
Comparación Con Compuestos Similares
Similar Compounds
Apicidin F: A newly identified analogue with antimalarial activity.
Apicidin J and K: Analogues discovered through genetic manipulation of Fusarium fujikuroi.
Uniqueness
Apicidin is unique due to its potent histone deacetylase inhibitory activity and broad-spectrum antiproliferative effects. Its ability to induce apoptosis in cancer cells and inhibit parasitic infections sets it apart from other cyclic tetrapeptides .
Propiedades
Fórmula molecular |
C33H47N5O6 |
|---|---|
Peso molecular |
609.8 g/mol |
Nombre IUPAC |
3-butan-2-yl-6-(1-methoxyindol-3-yl)-9-(6-oxooctyl)-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C33H47N5O6/c1-5-21(3)28-33(43)37-19-13-12-18-27(37)31(41)34-25(16-9-7-8-14-22(39)6-2)30(40)36-29(32(42)35-28)24-20-38(44-4)26-17-11-10-15-23(24)26/h10-11,15,17,20-21,25,27-29H,5-9,12-14,16,18-19H2,1-4H3,(H,34,41)(H,35,42)(H,36,40) |
Clave InChI |
XWKJTSOFFKCRMH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)C3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-carbamimidoyl-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14802143.png)



![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14802165.png)
![5-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14802168.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14802169.png)




![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
![3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14802209.png)

